2-[(Propan-2-yl)sulfanyl]furan
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Overview
Description
2-[(Propan-2-yl)sulfanyl]furan is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The compound this compound features a furan ring substituted with a propan-2-ylsulfanyl group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propan-2-yl)sulfanyl]furan can be achieved through various methods. One common approach involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds . Another method includes the use of gold-catalyzed selective 1,2-migration of halogen atoms .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes using metals such as gold, silver, rhodium, and palladium . These methods are favored for their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(Propan-2-yl)sulfanyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a hydrogenated derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrogenated derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2-[(Propan-2-yl)sulfanyl]furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring’s aromatic nature allows it to participate in π-π interactions with proteins and nucleic acids, further influencing its biological activity .
Comparison with Similar Compounds
- 2-Furylmethylsulfanylbenzoic acid
- 2,5-Furandicarboxylic acid
- 5-Hydroxy-methylfurfural
Comparison: 2-[(Propan-2-yl)sulfanyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. For example, 2,5-furandicarboxylic acid is primarily used in the production of bioplastics, while 5-hydroxy-methylfurfural is a key intermediate in the synthesis of various chemicals from biomass .
Properties
CAS No. |
60755-06-8 |
---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylfuran |
InChI |
InChI=1S/C7H10OS/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3 |
InChI Key |
YKJPHZPEXSFDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CO1 |
Origin of Product |
United States |
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